![molecular formula C11H17N3O2 B2592472 Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate CAS No. 2287341-30-2](/img/structure/B2592472.png)
Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate exerts its therapeutic effects by selectively inhibiting BTK activity. BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and activation of B-cells. By inhibiting BTK, Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate prevents B-cell activation and proliferation, leading to suppression of cancer cell growth and autoimmune responses.
Biochemical and Physiological Effects:
Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. It has been shown to suppress cancer cell growth and proliferation, as well as reduce autoimmune responses in preclinical models of autoimmune diseases. In addition, Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration and in vivo studies. However, one of the limitations of Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate is its relatively short half-life, which may require frequent dosing in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate. One area of focus is the optimization of its pharmacokinetic properties, such as increasing its half-life and reducing its clearance. Another area of focus is the identification of biomarkers that can predict response to Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate, which can help to guide patient selection and improve clinical outcomes. Finally, there is a need for further studies to explore the potential therapeutic applications of Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate in other diseases beyond cancer and autoimmune disorders.
Synthesemethoden
The synthesis of Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate involves several steps, starting with the reaction of tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate with a suitable reagent to form an intermediate compound. This is followed by further reactions and purification steps to obtain the final product in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit BTK activity in vitro and in vivo, leading to suppression of cancer cell growth and proliferation. In addition, Tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate has demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)7-8(12)14-9(13-7)6-4-5-6/h6H,4-5,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNYMVISDVUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(N1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.